molecular formula C18H24 B165587 2,6-Di-tert-butylnaphthalene CAS No. 3905-64-4

2,6-Di-tert-butylnaphthalene

Cat. No. B165587
CAS RN: 3905-64-4
M. Wt: 240.4 g/mol
InChI Key: TZGXZNWUOXLMFL-UHFFFAOYSA-N
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Description

2,6-Di-tert-butylnaphthalene is an organic compound with the molecular formula C18H24 . It is a colorless solid .


Synthesis Analysis

2,6-Di-tert-butylnaphthalene can be synthesized from the condensation of naphthalene and chloro-tert-butane .


Molecular Structure Analysis

The molecular structure of 2,6-Di-tert-butylnaphthalene consists of a naphthalene core with two tert-butyl groups attached at the 2 and 6 positions .


Physical And Chemical Properties Analysis

2,6-Di-tert-butylnaphthalene has a density of 0.9±0.1 g/cm3, a boiling point of 335.1±12.0 °C at 760 mmHg, and a flash point of 165.2±10.3 °C . It has a molar refractivity of 80.9±0.3 cm3 .

Scientific Research Applications

  • Chemical Research

    • This compound could be used in chemical research, particularly in studies involving hydrocarbons . .
  • Antioxidant in Polymers

    • “2,6-Di-tert-butylnaphthalene” could potentially be used in the synthesis of antioxidants for polymers . A study mentioned the synthesis of a heterogeneous antioxidant, namely, PS-2, 6-DTBP, from chloromethylated polystyrene (CMPS) with 2, 6-di-tert-butylphenol by a simple one-step Friedel–Crafts reaction . This antioxidant showed excellent capability in scavenging O2−· and DPPH·, and effectively inhibited the oxidation of benzaldehyde . As a heterogeneous antioxidant with free radical scavenger, PS-2, 6-DTBP can be conveniently separated from the liquid phase and is environment friendly, showing promising potential in solid antioxidant field .
  • Proteomics Research

    • “2,6-Di-tert-butylnaphthalene” is also listed as a biochemical for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could potentially be used in various experiments and analyses in this field .
  • Sodium Salt for Research and Development

    • The sodium salt of “2,6-Di-tert-butylnaphthalene”, known as Sodium 2,6-di-tert-butylnaphthalene-1-sulfonate, is listed as a laboratory chemical for scientific research and development . This suggests that the sodium salt of this compound could have specific applications in various scientific experiments .

Safety And Hazards

When handling 2,6-Di-tert-butylnaphthalene, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2,6-ditert-butylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24/c1-17(2,3)15-9-7-14-12-16(18(4,5)6)10-8-13(14)11-15/h7-12H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGXZNWUOXLMFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20192299
Record name 2,6-Di-tert-butylnaphthalene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Di-tert-butylnaphthalene

CAS RN

3905-64-4
Record name 2,6-Di-tert-butylnaphthalene
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Record name 2,6-Di-tert-butylnaphthalene
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Record name 2,6-Di-tert-butylnaphthalene
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Record name 2,6-Di-tert-butylnaphthalene
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Record name 2,6-di-tert-butylnaphthalene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
120
Citations
MV Dastjerdi, H Sayahi, Z Jamshidi - Colloids and Surfaces A …, 2023 - Elsevier
Preventing asphaltene aggregation is one of the most severe technical challenges facing the oil industry in all stages, from extraction to transportation and refining. Alkylphenols are …
Number of citations: 0 www.sciencedirect.com
T Nakahira, T Sakuma, S Iwabuchi… - Journal of Polymer …, 1982 - Wiley Online Library
The homopolymer of 2‐tert‐butyl‐6‐vinylnaphthalene (BVN) and its copolymers with styrene were prepared to examine the effects of the bulky tert‐butyl groups on singlet energy …
Number of citations: 11 onlinelibrary.wiley.com
T Nakahira, T Sakuma, S Iwabuchi… - Die Makromolekulare …, 1980 - Wiley Online Library
Photoprocesses in polymeric systems continue to attract the attention of many investigators’-4). The difference between polymeric and monomeric systems is quite distinct: energy …
Number of citations: 20 onlinelibrary.wiley.com
G Kamalakar, MR Prasad, SJ Kulkarni… - Microporous and …, 2002 - Elsevier
The vapour phase tert-butylation of naphthalene was carried out over modified Y, MCM-41 and SAPO-5 catalysts. CeY was found to be better catalyst among the catalysts screened for …
Number of citations: 28 www.sciencedirect.com
AL Rheingold, JS Figueroa, C Dybowski… - Chemical …, 2000 - pubs.rsc.org
Two polymorphs of 2,6-di-tert-butylnaphthalene, which differ by a factor of twelve in the number of crystallographically independent tert-butyl group environments, have been …
Number of citations: 11 pubs.rsc.org
PA Beckmann, KS Burbank, KM Clemo… - The Journal of …, 2000 - pubs.aip.org
Polymorphism, the presence of structurally distinct solid phases of the same chemical species, affords a unique opportunity to evaluate the structural consequences of intermolecular …
Number of citations: 26 pubs.aip.org
K Smith, SD Roberts - Catalysis today, 2000 - Elsevier
The alkylation of naphthalene using tert-butanol in cyclohexane over a dealuminated H-Mordenite (HM) zeolite has been optimised to give a 60% yield of 2,6-di-tert-butylnaphthalene …
Number of citations: 33 www.sciencedirect.com
K Smith, AKH Al-Khalaf, GA El-Hiti, S Pattisson - Green chemistry, 2012 - pubs.rsc.org
Highly regioselective di-tert-amylation of naphthalene using different alcohols can be achieved over a H-mordenite (HM) zeolite. For example, the tert-amylation of naphthalene using …
Number of citations: 29 pubs.rsc.org
M Menard, L Mitchell, J Komlossy… - Canadian Journal of …, 1961 - cdnsciencepub.com
Commercial sodium di-tert-butylnaphthalenesulphonate has been resolved into its isomers, which were shown to be sodium 2,6- and 2,7-di-tert-butylnaphthalene-4-sulphonates. …
Number of citations: 11 cdnsciencepub.com
AFLOM Santos, JASA Oliveira, MDMCR da Silva… - Chemosphere, 2016 - Elsevier
This work reports the experimental determination of relevant thermodynamic properties and the characterization of luminescence properties of the following polycyclic aromatic …
Number of citations: 10 www.sciencedirect.com

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